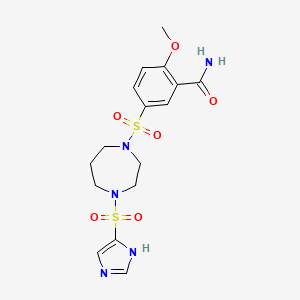

5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide

Description

This compound is a sulfonamide derivative featuring a 1,4-diazepane ring substituted with a 1H-imidazol-4-ylsulfonyl group and a 2-methoxybenzamide moiety. Its structural complexity arises from the dual sulfonyl linkages and the heterocyclic framework, which may confer unique physicochemical and biological properties. Potential applications may include enzyme inhibition or receptor modulation, given the prevalence of sulfonamides and diazepane derivatives in medicinal chemistry .

Properties

IUPAC Name |

5-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O6S2/c1-27-14-4-3-12(9-13(14)16(17)22)28(23,24)20-5-2-6-21(8-7-20)29(25,26)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H2,17,22)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUFDTHUQNYFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Imidazole ring : Known for its role in enzyme catalysis and as a pharmacophore in various drugs.

- Diazepan moiety : Associated with anxiolytic and sedative effects.

- Sulfonamide linkages : Often exhibit antibacterial properties.

The molecular weight of the compound is approximately 398.5 g/mol, with a logP value indicating moderate lipophilicity, which is advantageous for cellular permeability .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate IC50 values in the low micromolar range, suggesting significant inhibitory potency .

- Antibacterial Activity : Preliminary studies have demonstrated that the compound exhibits antibacterial properties against various strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Inhibition | 2.14 ± 0.003 | |

| Urease | Inhibition | 0.63 ± 0.001 | |

| Antibacterial | Zone of Inhibition | Varies by strain |

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antibacterial agent.

Pharmacological Profile

The pharmacological profile of the compound suggests multiple therapeutic avenues:

- Antimicrobial Applications : Given its antibacterial activity, further investigations into its use against resistant bacterial strains are warranted.

- Neurological Implications : The AChE inhibition suggests potential applications in treating neurological disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A: N-({4-[(Cyclopropylamino)carbonyl]phenyl}sulfonyl)-2-methoxybenzamide (Cyprosulfamide, CAS No. 221667-31-8)

- Structure : Shares the 2-methoxybenzamide and sulfonylphenyl backbone but lacks the diazepane and imidazole moieties.

- Function : Used as a herbicide safener in formulations with Isoxaflutole to enhance crop selectivity .

Compound B : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline

- Structure : Contains a benzimidazole core and methoxyaniline group but lacks sulfonyl and diazepane components.

- Synthesis: Prepared via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by purification via HPLC .

- Application : Benzimidazole derivatives are commonly explored for antimicrobial and anticancer activity, suggesting possible overlapping therapeutic avenues with the target compound .

Compound C : S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )

- Structure : Feature sulfonylphenyl and triazole-thione groups but lack the diazepane-imidazole system.

- Synthesis : Derived from hydrazinecarbothioamides via cyclization and S-alkylation with α-halogenated ketones .

- Spectroscopic Data : IR spectra show νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹), consistent with thione tautomers .

Mechanistic Insights

- Target Compound vs. Cyprosulfamide : The diazepane-imidazole system may enhance lipophilicity and membrane permeability compared to Cyprosulfamide’s simpler carbamate-sulfonamide structure. This could improve bioavailability but increase metabolic instability .

- Target Compound vs. Benzimidazoles : The sulfonyl groups in the target compound may enable stronger hydrogen bonding with biological targets (e.g., enzymes), whereas benzimidazoles rely on π-π stacking interactions .

- Target Compound vs. Triazoles : The diazepane ring’s conformational flexibility might offer broader binding mode adaptability compared to rigid triazole-thione systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.